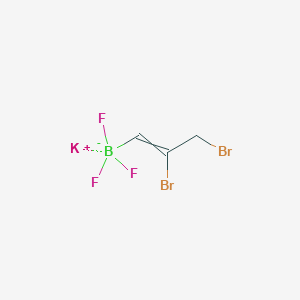
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid is a chemical compound with the molecular formula C10H10O4 It is a member of the benzodioxepine family, characterized by a benzene ring fused to a dioxepine ring
Métodos De Preparación
The synthesis of 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid typically involves several steps. One common method includes the N-nitrosation of a precursor compound using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the study of molecular interactions and pathways .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid can be compared to other similar compounds such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid and 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid. These compounds share a similar core structure but differ in the functional groups attached to the benzodioxepine ring. The unique properties of this compound make it particularly useful in specific research applications .
Propiedades
Número CAS |
33632-66-5 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c11-6-5-14-7-3-1-2-4-8(7)15-9(6)10(12)13/h1-4,6,9,11H,5H2,(H,12,13) |
Clave InChI |
KXKXVHVPGVIMLG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC2=CC=CC=C2O1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


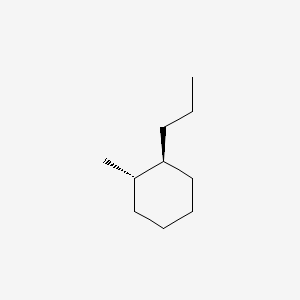
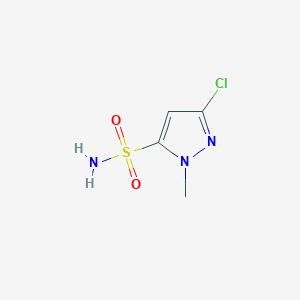

![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
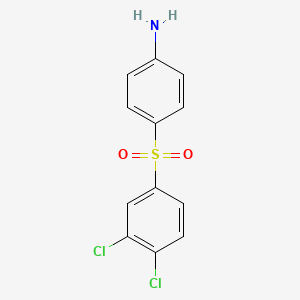

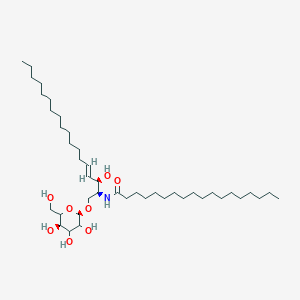

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)


![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)
